molecular formula C20H14ClN5O3 B3010354 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide CAS No. 923122-37-6

2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide

Cat. No.: B3010354
CAS No.: 923122-37-6
M. Wt: 407.81
InChI Key: HITHMFVHWOEQMJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide ( 923122-37-6) is a synthetic organic compound with a molecular formula of C20H14ClN5O3 and a molecular weight of 407.8 g/mol . This benzamide derivative is built on a complex heterocyclic scaffold, featuring both an imidazo[1,2-a]pyrimidine core and a nitro-substituted benzamide group. The imidazo[1,2-a]pyridine and pyrimidine structural motifs are recognized in medicinal chemistry for their diverse biological activities and are frequently investigated as core structures in novel therapeutic agents . Similarly, N-substituted benzamide derivatives are a well-studied class of compounds known to exhibit a range of pharmacological properties, making them valuable scaffolds in drug discovery research . The specific presence of the imidazo[1,2-a]pyrimidine system suggests potential for this compound to be utilized in exploratory research areas such as kinase inhibition and the development of probes for cellular proliferation studies. The structural complexity of the molecule offers multiple sites for interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITHMFVHWOEQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chloro group and a nitrobenzamide moiety, which are known to influence biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H14_{14}ClN5_{5}O3_{3}
  • Molecular Weight : 407.8 g/mol
  • CAS Number : 923122-37-6

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of related compounds in the nitrobenzamide class. For instance, derivatives similar to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide have shown promising results as inhibitors of α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism.

A specific derivative, designated as 5o , demonstrated an IC50_{50} value of 10.75 ± 0.52 μM against α-glucosidase, indicating potent inhibitory activity. The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring enhances its efficacy by promoting optimal electron flow and stabilizing enzyme interactions through hydrogen bonding and hydrophobic interactions with active site residues .

The mechanism by which 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide exerts its biological effects can be attributed to its ability to interact with specific protein targets. Molecular docking studies reveal that the compound engages in multiple interactions, including:

  • Hydrogen Bonds : Stabilize the binding of the compound to target enzymes.
  • Pi-Pi Interactions : Enhance binding affinity through stacking interactions with aromatic amino acids.

These interactions suggest that modifications in the substitution pattern can significantly affect biological activity .

Study 1: Antidiabetic Activity

In a study evaluating various nitrobenzamide derivatives for their antidiabetic potential, the compound 5o was highlighted for its strong inhibitory effects on α-glucosidase and α-amylase. The study utilized molecular dynamics simulations to confirm the stability of the ligand-protein complex, supporting its potential as a therapeutic agent for type 2 diabetes management .

Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition demonstrated that compounds with similar structural features to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide exhibited significant inhibitory activity against various enzymes involved in metabolic pathways. The findings suggested that such compounds could serve as lead molecules for developing new enzyme inhibitors .

Summary of Findings

Property Details
Antidiabetic ActivityIC50_{50} = 10.75 ± 0.52 μM against α-glucosidase
MechanismHydrogen bonding and pi-pi interactions with target enzymes
Structural FeaturesChloro group enhances reactivity; nitro group influences electronic properties

Comparison with Similar Compounds

A. Structural Variations and Bioactivity

Heterocyclic Core Differences: The target compound’s imidazo[1,2-a]pyrimidine core differs from ZINC33268577’s pyrido[1,2-a]pyrimidine system. Imazosulfuron () shares an imidazo[1,2-a]pyridine core but incorporates a sulfonamide group instead of a nitrobenzamide, leading to herbicidal rather than kinase-inhibitory activity .

Substituent Effects: The 2-chloro-4-nitrobenzamide group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity compared to ZINC33268577’s bromophenyl group. This may influence binding to kinase ATP pockets .

B. Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Rotatable Bonds: ZINC33268577 and the target compound likely have fewer H-bond donors (1–2) compared to tivozanib (2 donors, 7 acceptors), impacting solubility and target engagement . Rotatable bond counts (5–7 in ZINC compounds vs. ~6–7 estimated for the target) suggest moderate flexibility, balancing bioavailability and binding entropy .

Functional Group Impact :

  • The nitro group in the target compound may confer redox activity, a feature absent in imazosulfuron’s sulfonamide, which instead enhances herbicidal stability .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide?

The synthesis typically involves sequential steps:

  • Cyclization : Reacting 7-methylimidazo[1,2-a]pyrimidine precursors with amines and diketones to form the imidazopyrimidine core .
  • Chlorination : Introducing chloro groups via electrophilic substitution or halogenation reagents (e.g., Cl2 or SOCl2) .
  • Amidation : Coupling the intermediate with 4-nitrobenzoyl chloride using coupling agents like EDC/HOBt . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C-NMR : Assign peaks to confirm the imidazopyrimidine core, aromatic protons, and nitro group position .
  • FT-IR : Identify characteristic bands for C=O (amide, ~1650 cm⁻¹) and NO2 (~1520 cm⁻¹) .
  • LC-MS : Validate molecular weight ([M+H]<sup>+</sup> expected at ~434.8 g/mol) and purity (>95%) .
  • X-ray crystallography (if crystals form): Resolve structural ambiguities, e.g., torsion angles between benzamide and imidazopyrimidine .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step during synthesis?

Low yields may arise from steric hindrance or poor nucleophilicity of the aniline intermediate. Strategies include:

  • Activating agents : Use DMAP or pyridine to enhance reactivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility .
  • Temperature control : Maintain 0–5°C to suppress nitro group reduction .
  • Catalysis : Employ Pd-mediated coupling for sterically hindered substrates .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. For example:

  • Nucleophilic aromatic substitution : Chloro groups at ortho/para positions to nitro are activated for displacement by amines or thiols .
  • Reduction : Nitro → amine conversion (using H2/Pd-C) alters electronic properties, affecting binding to biological targets . Table 1 : Reactivity comparison of nitro vs. non-nitro analogs in SNAr reactions:
SubstituentReaction Rate (k, s⁻¹)Major Product
-NO25.2 × 10⁻³2-chloro-N-arylacetamide
-H1.1 × 10⁻⁴No reaction

Q. What strategies resolve contradictory bioactivity data across assay models (e.g., enzyme vs. cell-based assays)?

Contradictions may arise from off-target effects or differential membrane permeability. Solutions include:

  • Orthogonal assays : Validate enzyme inhibition (IC50) with cellular viability assays (MTT) .
  • Proteomic profiling : Identify unintended targets via kinome-wide screening .
  • Solubility adjustments : Use DMSO ≤0.1% to avoid artificial cytotoxicity .

Q. How to design experiments comparing this compound with similar benzamide derivatives?

  • Structure-activity relationship (SAR) : Synthesize analogs with variations in:
  • Imidazopyrimidine substituents (e.g., 7-methyl vs. 8-bromo) .
  • Benzamide nitro vs. sulfonamide groups .
    • Computational modeling : Dock compounds into target proteins (e.g., kinases) to predict binding affinity .
    • Pharmacokinetic profiling : Compare logP, metabolic stability (CYP450 assays), and plasma protein binding .

Methodological Considerations

  • Synthetic scalability : Transition from batch to flow chemistry for multi-step sequences .
  • Data validation : Use triplicate runs with internal standards (e.g., deuterated analogs) in LC-MS .

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